molecular formula C19H31ClN2O3 B13741825 Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-03-0

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B13741825
CAS No.: 105384-03-0
M. Wt: 370.9 g/mol
InChI Key: FTGMWOXJPJWNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C19H30N2O3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves the esterification of carbamic acid with (2-butoxyphenyl)-, followed by the introduction of a 1-propyl-4-piperidinyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-ethoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
  • Carbamic acid, (2-methoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Uniqueness

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is unique due to its specific butoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

105384-03-0

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

(1-propylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-3-5-15-23-18-9-7-6-8-17(18)20-19(22)24-16-10-13-21(12-4-2)14-11-16;/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,22);1H

InChI Key

FTGMWOXJPJWNAK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.